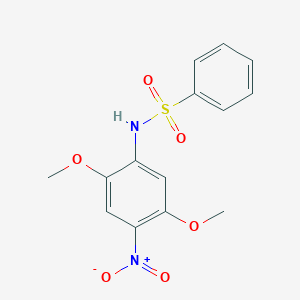
ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a piperidinecarboxylate ester that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts by modulating the activity of certain neurotransmitters in the brain. It has been found to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity may contribute to the anticonvulsant and analgesic properties of the compound.
Biochemical and Physiological Effects:
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to decrease the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, the compound has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate. One of the directions is to investigate its potential as a treatment for Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it modulates neurotransmitter activity. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent.
Méthodes De Synthèse
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired ester. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
Ethyl 3-(3-chlorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a potential role in the treatment of Parkinson's disease and Alzheimer's disease. Several studies have been conducted to investigate the mechanism of action of this compound.
Propriétés
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(13-16-6-4-7-17(22)12-16)9-5-10-23(14-21)19(24)18-8-11-27-15(18)2/h4,6-8,11-12H,3,5,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAEOZSIWGOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC=C2)C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)

![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![butyl 4-{[({2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5054429.png)